1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H6F3IO. It is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 2-methoxy-4-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium methoxide or other nucleophiles are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various ether derivatives .
Scientific Research Applications
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is utilized in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring . The presence of the methoxy and trifluoromethyl groups influences the reactivity and selectivity of these reactions by stabilizing the intermediate cationic species .
Comparison with Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
4-(Trifluoromethoxy)iodobenzene: Contains a trifluoromethoxy group instead of a methoxy group, resulting in distinct chemical properties and uses.
Uniqueness: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts specific electronic and steric effects, making the compound valuable in selective organic transformations and the development of specialized materials .
Properties
IUPAC Name |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHCAIJDSYVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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